7-Methoxy-1,6-dimethyl-9H-carbazole
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Overview
Description
7-Methoxy-1,6-dimethyl-9H-carbazole is a derivative of carbazole, a significant class of heterocyclic compounds. Carbazoles have been known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry . The compound this compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to the carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,6-dimethyl-9H-carbazole typically involves the introduction of methoxy and methyl groups to the carbazole core. One common method is the methylation of carbazole derivatives followed by methoxylation. The reaction conditions often include the use of methylating agents such as methyl iodide and methanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups such as nitro, sulfonyl, and halogen groups .
Scientific Research Applications
7-Methoxy-1,6-dimethyl-9H-carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,6-dimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dimethyl-9H-carbazole
- 6-Methoxy-1,4-dimethyl-9H-carbazole
- 3-Methylcarbazole
- 2-Methylcarbazole
Uniqueness
7-Methoxy-1,6-dimethyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919090-30-5 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
7-methoxy-1,6-dimethyl-9H-carbazole |
InChI |
InChI=1S/C15H15NO/c1-9-5-4-6-11-12-7-10(2)14(17-3)8-13(12)16-15(9)11/h4-8,16H,1-3H3 |
InChI Key |
DUHSGFOTGOFKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C=C(C(=C3)C)OC |
Origin of Product |
United States |
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